Bis(2-chloro-1-methylethyl) ether
Description
Nomenclature and Chemical Identity in Academic Context
Systematic Naming Conventions for Bis(2-chloro-1-methylethyl) ether
This compound is a chemical compound with a specific molecular structure that dictates its systematic name. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-chloro-2-(1-chloropropan-2-yloxy)propane. nih.gov Another systematic name frequently used is 2,2'-Oxybis(1-chloropropane). nih.govnih.gov These names precisely describe the arrangement of atoms within the molecule, which consists of a central oxygen atom connecting two 1-chloropropan-2-yl groups.
The compound has the chemical formula C6H12Cl2O and a molecular weight of 171.065 g/mol. nist.gov Its structure is characterized by two methyl groups and two chloromethyl groups attached to the ether linkage.
Isomeric Differentiation and Significance in Research (e.g., Bis(2-chloroisopropyl) ether, 2,2'-oxybis(2-chloropropane))
Significant confusion has historically surrounded this compound and its isomer, bis(2-chloroisopropyl) ether. regulations.gov The latter is systematically named 2,2'-oxybis(2-chloropropane). regulations.govnist.gov While both are structurally similar, the key difference lies in the position of the chlorine atoms. In this compound, the chlorine is on the primary carbon (the first carbon of the propane (B168953) chain), whereas in bis(2-chloroisopropyl) ether, it is on the secondary carbon (the second carbon). regulations.govnist.gov
This isomeric distinction is crucial in a research context. This compound has been in industrial production and is the compound of regulatory concern. epa.gov Conversely, there is no evidence that bis(2-chloroisopropyl) ether has ever been produced industrially, making it an unlikely environmental contaminant of monitoring concern. regulations.govepa.gov The inability to procure analytical standard reference materials for bis(2-chloroisopropyl) ether further underscores this point. epa.gov The frequent misidentification in scientific literature and regulatory documents has led to calls for standardized nomenclature to avoid confusion. epa.gov
CAS Registry Number Clarification and Historical Discrepancies
The Chemical Abstracts Service (CAS) Registry Number for this compound is 108-60-1. nist.govregulations.gov However, historical discrepancies have led to this compound being incorrectly associated with the CAS number 39638-32-9, which actually belongs to its isomer, bis(2-chloroisopropyl) ether. regulations.govnist.gov
This confusion arose in part from the U.S. Environmental Protection Agency's (EPA) priority pollutant list published in 1979, which identified "bis(2-chloroisopropyl) ether" by name only. regulations.gov Subsequent EPA documents and toxicity studies used data for the compound with CASRN 108-60-1, even while sometimes using the name "bis(2-chloroisopropyl) ether". regulations.gov In 2002, the EPA officially corrected the CAS number in its Integrated Risk Information System (IRIS) to 108-60-1 for the regulated chemical, clarifying that this was the intended priority pollutant. regulations.gov
Historical Overview of this compound Research
Research into this compound has been driven by its industrial use and subsequent environmental presence. It was formerly used as a solvent and an extractant. nj.gov A significant source of this chemical in the environment is as a by-product of propylene (B89431) oxide production. nj.govca.gov Early research focused on its chemical and physical properties, as well as its potential applications. iarc.fr
Later, as its presence in industrial wastewater and natural water bodies was detected, the focus of research shifted towards its environmental fate and toxicological effects. nih.govnj.gov A notable study by the National Cancer Institute in 1979 investigated the carcinogenicity of technical-grade this compound. regulations.gov This and other toxicological studies have formed the basis for its regulation and inclusion on hazardous substance lists. nj.gov
Significance of this compound as an Environmental and Health Concern
This compound is recognized as a significant environmental and health concern due to its toxicity and persistence. nih.govca.gov Its generation as a by-product in industrial processes is a major pathway for environmental contamination. ca.gov It has been detected in industrial wastewater and natural waters, leading to potential exposure for both aquatic life and humans. nih.govnj.gov
From a health perspective, there is evidence suggesting its carcinogenicity. ca.gov Studies on technical-grade this compound have shown it to induce liver and lung tumors in mice. ca.goviarc.fr The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity to humans (Group 3)" due to limited evidence in animals and a lack of human data. nih.goviarc.fr However, many scientists believe there is no safe level of exposure to a carcinogen. nj.gov It is also known to be a skin and eye irritant and may cause damage to the liver and kidneys at high levels of exposure. nj.gov
Context within Broader Chloroalkyl Ethers Research
This compound belongs to the broader class of chloroalkyl ethers. ca.gov Research on this class of compounds has revealed that many of them possess toxic and carcinogenic properties. ca.gov For instance, bis(chloromethyl) ether, another chloroalkyl ether, is a known potent human carcinogen. wikipedia.org The structural similarity of this compound to other carcinogenic haloethers supports the concern for its own carcinogenic potential. ca.gov
The challenges in isomeric differentiation and nomenclature for this compound are not unique within this chemical group. The similar physical and chemical properties of different isomers can make their separation and individual analysis difficult, a common issue in the study of chloroalkyl ethers. youtube.com
Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(1-chloropropan-2-yloxy)propane | |
|---|---|---|
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InChI |
InChI=1S/C6H12Cl2O/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 | |
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InChI Key |
QCFYJCYNJLBDRT-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CCl)OC(C)CCl | |
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Molecular Formula |
C6H12Cl2O, Array | |
| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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DSSTOX Substance ID |
DTXSID4020167 | |
| Record name | bis(2-Chloro-1-methylethyl) ether | |
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Molecular Weight |
171.06 g/mol | |
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Physical Description |
Bis(2-chloro-1-methylethyl)ether is a colorless to light brown liquid. Odor threshold concentration 200 micrograms/liter. (NTP, 1992), Colorless to light brown liquid; [CAMEO] Colorless liquid; [MSDSonline], COLOURLESS-TO-BROWN OILY LIQUID. | |
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Boiling Point |
369.3 °F at 760 mmHg (NTP, 1992), 187 °C @ 760 MM HG, 187 °C | |
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Flash Point |
185 °F (NTP, 1992), 85 °C, 185 °F (Open cup), 85 °C o.c. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), MISCIBLE IN ORGANIC SOLVENTS, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER, ACETONE, Water solubility of 1700 ppm at 20 °C., Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |
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Density |
1.1122 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C/4 °C, PER CENT IN SATURATED AIR: 0.12 @ 25 °C, 760 MM HG; DENSITY OF SATURATED AIR: 1.05 @ 25 °C, 760 MM HG (AIR= 1), Relative density (water = 1): 1.1 | |
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Vapor Density |
6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (AIR= 1), Relative vapor density (air = 1): 6 | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 85.3 °F (NTP, 1992), 0.56 [mmHg], 0.56 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 75 | |
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Impurities |
Available in research quantities as a mixture containing approximately 30% of the isomeric 2-chloro-1-methylethyl(2-chloro-n-propyl)ether and smaller amounts of other isomers as impurities. | |
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Color/Form |
Colorless liquid | |
CAS No. |
108-60-1 | |
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| Record name | 2,2'-DICHLORODIISOPROPYL ETHER | |
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| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |
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| Record name | DICHLOROISOPROPYL ETHER | |
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Melting Point |
-143 °F (NTP, 1992), -96.8 TO -101.8 °C, -97 - -102 °C | |
| Record name | BIS(2-CHLORO-1-METHYLETHYL)ETHER | |
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| Record name | BIS(2-CHLORO-1-METHYLETHYL) ETHER | |
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| Record name | DICHLOROISOPROPYL ETHER | |
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Environmental Distribution and Sources
Industrial Origins and Formation Mechanisms
The primary route of entry for Bis(2-chloro-1-methylethyl) ether into the environment is through its formation as an unintended by-product and its historical industrial applications.
This compound is a significant by-product in the chlorohydrin process for manufacturing propylene (B89431) oxide and propylene glycol. This process involves the reaction of propylene with chlorine and water. During this chemical synthesis, the formation of this ether occurs, leading to its potential release into the environment through industrial effluents.
Beyond its formation as a by-product, this compound has had several historical industrial uses. It was employed as a solvent for various applications and utilized as a soil fumigant, specifically as a nematocide to control parasitic worms in the soil. Furthermore, it served as a chemical intermediate in the synthesis of other chemicals, including dyes, resins, and pharmaceuticals. Although many of these uses have been discontinued in the United States, its historical application contributes to its legacy environmental presence.
Environmental Occurrence and Pathways
As a consequence of its industrial origins, this compound has been detected in various environmental matrices across the globe.
The compound's presence in aquatic environments is well-documented. It has been identified in industrial wastewater, directly linking its release to manufacturing facilities. nj.gov From these point sources, it can contaminate surrounding water bodies. Studies have reported its detection in both surface water and groundwater. For instance, a study of the Huangpu River in China found concentrations of this compound ranging from not detected to 1094 ng/L. nih.gov In the United States, it has been detected in drinking water supplies in several cities, with concentrations typically in the low parts per billion range (0.01 to 0.5 ppb). cdc.gov However, significantly higher levels, up to 840 ppb, have been found in groundwater near some chemical waste sites. cdc.gov
Detection of this compound in Aquatic Environments
| Water Source | Concentration Range | Location/Study |
|---|---|---|
| Surface Water (Huangpu River) | Not Detected - 1094 ng/L | China |
| Groundwater (near chemical waste sites) | Up to 840 ppb | United States |
| Treated Drinking Water | 0.01 - 0.5 ppb | Various Cities, United States |
| Industrial Wastewater | Data not uniformly available | General finding |
While primarily a water contaminant, this compound can also be present in the atmosphere. Due to its vapor pressure, it has the potential to volatilize from contaminated water and soil surfaces. Once in the atmosphere, it is subject to transport and degradation. The estimated atmospheric half-life of this compound is approximately 2.8 days, suggesting it can be transported over moderate distances before breaking down. canada.ca However, comprehensive data on its atmospheric concentrations remain limited.
Environmental investigations have revealed that this compound is often found alongside other industrial pollutants, particularly those originating from similar manufacturing processes. A notable example is its co-occurrence with dioxanes and dioxolanes. The study of the Huangpu River, for instance, found a significant correlation between the presence of this compound and various dioxanes and dioxolanes, indicating a common industrial source, likely related to polyester (B1180765) resin production. nih.gov
Co-occurrence with Dioxanes and Dioxolanes in Huangpu River
| Compound | Concentration Range |
|---|---|
| 1,4-Dioxane (B91453) | 212 - 8310 ng/L |
| 2,5,5-trimethyl-1,3-dioxane | Not Detected - 133 ng/L |
| 2-methyl-1,3-dioxolane | 49.5 - 2278 ng/L |
| 2-ethy-4-methyl-1,3-dioxolane | Not Detected - 167 ng/L |
| 1,3-dioxolane | Not Detected - 225 ng/L |
Environmental Fate and Transport Phenomena
The environmental fate and transport of this compound are governed by its physicochemical properties, which dictate its movement and persistence in various environmental compartments. Key processes influencing its distribution include volatilization from water surfaces and its potential for uptake by aquatic organisms. The compound's moderate water solubility and vapor pressure suggest that it will partition between the atmospheric and aquatic environments.
Volatilization Dynamics from Aqueous Systems
The tendency of this compound to move from water to the atmosphere is a significant transport mechanism. This process, known as volatilization, is largely determined by the compound's Henry's Law constant. Based on an estimated Henry's Law constant of 7.4 x 10⁻⁵ atm-m³/mol, this compound is expected to volatilize from water surfaces nih.gov.
Further research has quantified the rate of this process, providing estimated volatilization half-lives. For a model river, the half-life is estimated to be 19 hours, while for a model lake, it is approximately 10 days nih.gov. These values indicate that in moving water bodies, volatilization is a relatively rapid process, whereas in calmer waters, the compound may persist for a longer duration before escaping into the atmosphere.
| Parameter | Value | Reference |
|---|---|---|
| Henry's Law Constant | 7.4 x 10⁻⁵ atm-m³/mol | nih.gov |
| Volatilization Half-Life (Model River) | 19 hours | nih.gov |
| Volatilization Half-Life (Model Lake) | 10 days | nih.gov |
Bioconcentration and Bioaccumulation Potential in Aquatic Biota
The potential for this compound to accumulate in aquatic organisms is considered to be low nih.gov. This is evaluated using the bioconcentration factor (BCF), which measures the concentration of a chemical in an organism relative to the concentration in the surrounding water.
Studies have reported a bioconcentration factor for this compound in the range of 5.2 to 12 nih.gov. According to established classification schemes, this low BCF range suggests that the compound does not significantly bioaccumulate in the tissues of aquatic life nih.gov. The octanol-water partition coefficient (Log Kow), another indicator of bioaccumulation potential, has been reported as 2.48, further supporting the expectation of low bioconcentration nih.gov.
| Parameter | Value | Reference |
|---|---|---|
| Bioconcentration Factor (BCF) | 5.2 to 12 | nih.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.48 | nih.gov |
Toxicological Assessment and Health Impact Research
Toxicokinetics and Disposition Studies
The study of how a chemical enters, moves through, and exits the body is crucial for understanding its potential toxicity. Research on bis(2-chloro-1-methylethyl) ether has utilized several experimental models to elucidate these processes.
Absorption, Distribution, Metabolism, and Excretion in Experimental Models (e.g., Rat, Rhesus Monkey)
Following oral administration in rats, this compound is absorbed, with peak blood concentrations of radioactivity being reached approximately 2 to 4 hours after dosing. iarc.frnih.gov The total recovery of radioactivity in rats was 75% of an oral dose of a 1-¹⁴C-labelled version of the compound. nih.gov In another study with male rats given a single oral dose, approximately 47.5% of the administered radioactivity was excreted in the urine and 3.8% in the feces within 48 hours. nih.gov
In terms of excretion, about 20% of an oral dose was exhaled as carbon dioxide in rats over a 48-hour period. nih.gov Urinary excretion accounted for 48% of an oral dose within 48 hours in rats. nih.gov
Comparative Toxicokinetics Across Species (e.g., Half-lives, Excretion Pathways)
Comparative studies between rats and rhesus monkeys have highlighted differences in the elimination of this compound. In rhesus monkeys, the elimination from the body is biphasic, meaning it occurs in two distinct phases, with half-lives of 5 hours and two days. iarc.frnih.gov In contrast, the elimination in rats is monophasic, occurring in a single phase with a half-life of two days. iarc.frnih.gov
The primary route of excretion in rats is through the urine. nih.govnih.gov Within 48 hours of a single oral dose to male rats, 47.5% of the radioactivity was found in the urine, while 20.3% was expired as ¹⁴CO₂ and 3.8% was excreted in the feces. nih.gov The half-life for elimination of the dose in rats was determined to be 19 hours. nih.gov
Interactive Data Table: Comparative Toxicokinetics of this compound
| Species | Elimination Pattern | Elimination Half-life | Primary Excretion Route | Reference |
| Rhesus Monkey | Biphasic | 5 hours and 2 days | Not specified | iarc.frnih.gov |
| Rat | Monophasic | 2 days | Urine | iarc.frnih.gov |
| Rat | Not specified | 19 hours | Urine (47.5%), Expired Air (20.3%), Feces (3.8%) | nih.gov |
Identification of Metabolites and Associated Biological Activities
Metabolism studies in male rats have identified several breakdown products of this compound that are excreted in the urine. nih.gov The major metabolite identified was 2-(2-chloro-1-methylethoxy)propanoic acid, which accounted for approximately 36% of the total urinary radioactivity. nih.gov Another significant metabolite was N-acetyl-S-(2-hydroxypropyl)-L-cysteine, representing about 19% of the urinary radioactivity. nih.gov The cleavage of the ether linkage is considered a potentially important step for the compound's adverse effects. who.int
Interactive Data Table: Urinary Metabolites of this compound in Rats
| Metabolite | Percentage of Urinary ¹⁴C | Reference |
| 2-(2-chloro-1-methylethoxy)propanoic acid | ~36% | nih.gov |
| N-acetyl-S-(2-hydroxypropyl)-L-cysteine | ~19% | nih.gov |
Genotoxicity and Mutagenicity Research
Genotoxicity studies assess the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer.
In Vitro Genotoxicity Assays (e.g., Bacterial Reverse Mutation Tests with Salmonella typhimurium, Mammalian Cell Gene Mutation Assays in Mouse Lymphoma Cells)
This compound has been evaluated in several in vitro genotoxicity tests. It was found to be weakly mutagenic in the Salmonella typhimurium bacterial reverse mutation test, specifically in strain TA1535, but only when an external metabolic activation system (S9) was present. iarc.frnih.gov This indicates that metabolites of the compound are likely responsible for its mutagenic activity in this system. iarc.frnih.gov
In mammalian cells, this compound induced mutations at the tk locus in mouse lymphoma cells. iarc.frnih.gov
Interactive Data Table: In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation | Salmonella typhimurium TA1535 | With S9 | Weakly Mutagenic | iarc.frnih.gov |
| Gene Mutation | Mouse Lymphoma Cells (tk locus) | Not specified | Mutagenic | iarc.frnih.gov |
In Vivo Mutagenicity Studies (e.g., Drosophila melanogaster Sex-Linked Recessive Lethal Mutations, Mouse Mutagenicity)
In contrast to the in vitro findings, in vivo studies have shown different results. This compound did not induce sex-linked recessive lethal mutations in the fruit fly, Drosophila melanogaster. iarc.frnih.gov Information regarding specific in vivo mutagenicity studies in mice for this compound is limited in the provided search results. iarc.frnih.gov
Interactive Data Table: In Vivo Mutagenicity of this compound
| Assay | Test System | Result | Reference |
| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | Not Mutagenic | iarc.frnih.gov |
Mechanistic Insights into Genotoxic Potential and DNA Adduct Formation
The genotoxic potential of this compound has been evaluated in several in vitro assays, suggesting a capacity to induce genetic mutations, primarily after metabolic activation. Research indicates that the compound is weakly mutagenic in the Salmonella typhimurium bacterial reverse mutation assay. nih.goviarc.fr Specifically, positive results were observed in strain TA1535 when tested in the presence of an exogenous metabolic activation system (S9 fraction), which suggests that metabolites of the parent compound are responsible for the mutagenic activity. nih.goviarc.fr In contrast, the substance did not induce prophage lambda in Escherichia coli in the Microscreen assay, with or without metabolic activation. ca.gov
In mammalian cells, this compound has been shown to induce mutations at the thymidine (B127349) kinase (tk) locus in mouse lymphoma L5178Y cells. nih.goviarc.fr However, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster. nih.goviarc.fr
Despite these findings on mutagenicity, there is a lack of specific mechanistic studies detailing the precise pathways of metabolic activation that lead to genotoxicity. Furthermore, no information has been located regarding the formation of specific DNA adducts by this compound or its metabolites. ca.govnih.gov This represents a significant gap in understanding the molecular mechanisms underlying its genotoxic and potential carcinogenic effects. The genotoxicity data is summarized in the table below. iarc.fr
Table 1: Genetic and Related Effects of Bis(2-chloro-1-methylethyl)ether
| Test System | Result without Metabolic Activation | Result with Metabolic Activation |
|---|---|---|
| Salmonella typhimurium Mutation | - | (+) |
| Mouse Lymphoma Mutation | - | + |
| Drosophila melanogaster Sex-Linked Recessive Lethal Mutation | - | - |
| Prophage Induction in E. coli | - | - |
Data sourced from IARC Monographs Volume 71. iarc.fr (-, negative; (+), weak positive; +, positive)
Carcinogenicity Bioassays and Mechanistic Investigations
Longitudinal Studies in Rodent Models (e.g., Mouse, Rat)
Long-term carcinogenicity bioassays of technical-grade this compound have been conducted in both mice and rats by the National Toxicology Program (NTP). nih.gov
In one study, B6C3F1 mice were administered the chemical by gavage in corn oil five times per week for 103 weeks. nih.gov Survival and mean body weights of the dosed mice were comparable to the vehicle controls throughout the study. nih.gov
In a separate bioassay, Fischer 344 rats were also administered technical-grade this compound by gavage. iarc.fr However, this study may have been limited by high mortality rates in the high-dose groups of both sexes, which could have affected the detection of late-developing tumors. iarc.fr
Tumorigenic Profiles and Target Organs (e.g., Lung Adenomas, Hepatocellular Carcinomas)
The carcinogenicity bioassay in B6C3F1 mice revealed evidence of a carcinogenic effect. In male mice, there were statistically significant increases in the incidences of hepatocellular carcinomas. ca.govnih.gov Additionally, alveolar/bronchiolar adenomas were significantly increased in male mice. ca.govnih.gov
In female mice, a significant increase in the incidence of alveolar/bronchiolar adenomas was observed. ca.govnih.gov Furthermore, the study noted the occurrence of squamous cell papillomas or carcinomas in the forestomach of female mice, which are rare tumors in this strain and were considered likely associated with the administration of the chemical. nih.gov
In contrast to the findings in mice, the bioassay in F344 rats did not show a statistically significant increase in tumor incidence in either sex under the conditions of the study. nih.goviarc.fr The NTP concluded that the technical-grade material was not carcinogenic for F344 rats in this specific bioassay. iarc.fr
Table 2: Summary of Carcinogenicity Findings in Rodent Bioassays
| Species (Strain) | Route | Target Organs | Tumor Types | Result |
|---|---|---|---|---|
| Mouse (B6C3F1) | Gavage | Liver (males), Lung (males and females), Forestomach (females) | Hepatocellular carcinoma, Alveolar/bronchiolar adenoma, Squamous cell papilloma/carcinoma | Carcinogenic |
| Rat (F344) | Gavage | Not significant | Not significant | Not carcinogenic under study conditions |
Data compiled from NTP and IARC reports. iarc.frca.govnih.gov
Influence of Technical Grade Impurities and Isomers on Carcinogenic Response
The carcinogenicity studies of this compound have exclusively used a technical-grade formulation. ca.govca.gov This technical-grade product contains approximately 70% this compound and around 30% of its isomer, 2-chloro-1-methylethyl(2-chloropropyl) ether. ca.govca.gov It may also contain bis(2-chloro-n-propyl)ether. nih.goviarc.fr
Non-Carcinogenic Systemic Toxicity Research
Studies on the non-carcinogenic systemic toxicity of this compound have identified several target organs and effects. Inhalation exposure in rats has been shown to cause respiratory distress, irritation to the eyes and nose, and damage to the lungs, liver, and kidneys. nih.govnj.gov Additionally, a reduction in body weight gain has been observed in these animals. nih.gov
Dietary exposure in mice has been linked to the development of anemia. nih.gov Acute high-level exposure can lead to more severe effects, including loss of appetite and fatigue. nj.gov Contact with the liquid can cause irritation and burns to the skin and eyes. nj.gov While there is evidence of liver and kidney damage, the potential for neurotoxic effects from repeated exposure has not been adequately evaluated. nj.gov
Chronic Exposure Effects and Systemic Pathologies (e.g., Hematological Alterations, Hemosiderin Deposition in Spleen, Erythrocyte Destruction)
Chronic exposure to this compound has been shown to induce notable systemic effects, particularly within the hematological system. The U.S. Environmental Protection Agency (EPA) has identified the hematologic system as a critical target of the compound's toxicity. epa.gov The oral reference dose (RfD) is based on findings of decreased hemoglobin and potential destruction of red blood cells (erythrocytes). epa.gov
Studies in mice have provided specific evidence of these systemic issues. Dietary exposure was observed to cause anemia nih.gov. A 13-week study noted significant alterations in hematological endpoints in male mice ornl.gov. Furthermore, a chronic-duration study described the presence of hemosiderin deposition in the spleen of SPF-ICR mice, which can be an after-effect of damage to red blood cells ornl.gov. However, it is noteworthy that other chronic studies using different mouse strains (B6C3F1) did not report chemical-related effects in the spleen, suggesting that these hematological impacts might be strain-specific ornl.gov.
Table 1: Summary of Hematological and Systemic Effects in Animal Studies
| Effect | Species/Strain | Study Duration | Finding | Source(s) |
|---|---|---|---|---|
| Anemia | Mouse | Not Specified | Dietary exposure caused anemia. | nih.gov |
| Hematological Alterations | Mouse (Male) | 13 weeks | Significant changes in hematological endpoints were observed. | ornl.gov |
| Hemosiderin Deposition | Mouse (SPF-ICR) | 104 weeks | Deposition of hemosiderin was noted in the spleen. | ornl.gov |
| Erythrocyte Destruction | Not Specified | Not Specified | Identified as a possible critical effect for RfD derivation. | epa.gov |
| Decreased Hemoglobin | Not Specified | Not Specified | Identified as a critical effect for RfD derivation. | epa.gov |
Organ-Specific Toxicity Research (e.g., Liver, Kidney Damage)
Beyond systemic effects, research points to the liver and kidneys as specific target organs for toxicity. epa.govornl.govnj.gov Inhalation exposure studies in rats resulted in both liver (hepatic) and kidney (renal) injury nih.gov.
Long-term oral administration in animal models has also been linked to carcinogenic effects in the liver. Studies observed an increased incidence of hepatocellular carcinomas in male mice nih.goviarc.fr. Evidence from studies on the technical grade formulation of the compound supported the finding of liver tumors in male mice ca.gov.
Table 2: Organ-Specific Toxicity Findings in Animal Studies
| Organ | Species | Exposure Route | Effect | Source(s) |
|---|---|---|---|---|
| Liver | Rat | Inhalation | Hepatic injury | nih.gov |
| Kidney | Rat | Inhalation | Renal injury | nih.gov |
| Liver | Mouse (Male) | Oral (Gavage) | Increased incidence of hepatocellular carcinomas | nih.goviarc.fr |
Neurological Effects and Neurotoxicological Evaluation (Research Deficiencies)
There is a significant deficiency in research regarding the neurological effects of this compound. According to the New Jersey Department of Health and Senior Services, the chemical has not been adequately evaluated to determine if brain or other nerve damage could occur with repeated exposure nj.gov. While many solvents and petroleum-based chemicals are known to cause such damage—potentially leading to effects like reduced memory and concentration, personality changes, and fatigue—specific neurotoxicological evaluations for this compound are lacking nj.gov.
Reproductive and Developmental Toxicology Assessment (Current Data Limitations)
Similar to neurotoxicity, there are major data limitations in the assessment of reproductive and developmental effects. The International Agency for Research on Cancer (IARC) has noted that no data were available on the reproductive and developmental effects of the compound nih.gov. This is corroborated by a hazard summary from New Jersey, which states that this compound has not been tested for its ability to affect reproduction nj.gov. Consequently, its potential to cause reproductive or developmental harm in humans remains uncharacterized.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-1-methyl-(2-chloropropyl) ether |
| Propylene (B89431) glycol |
| Propylene oxide |
| Hemoglobin |
Human Exposure Assessment and Risk Characterization
Assessment of Exposure Pathways for Human Populations
The primary routes of human exposure to bis(2-chloro-1-methylethyl) ether are through the ingestion of contaminated drinking water, inhalation of vapors, and occupational contact in industrial environments. iarc.frnih.gov
Ingestion of Contaminated Drinking Water
This compound's solubility in water makes contaminated drinking water a significant potential pathway for human exposure. regulations.gov Although not regulated under the Safe Drinking Water Act, it has been detected in treated drinking water. regulations.gov The substance has been identified in industrial wastewater and natural water sources. nj.gov Given its physical properties, ingestion of contaminated water is considered a potentially significant source of exposure. regulations.gov
Inhalation Exposure (e.g., Vapors, Showering Scenarios)
Due to its vapor pressure, volatilization is a key process for this compound, making inhalation of its vapors a potential exposure route. regulations.gov While not classified as a hazardous air pollutant, releases to the air have been documented. regulations.gov Inhalation exposure is of particular concern in occupational settings but can also occur in residential settings, for instance, through showering with contaminated water. nj.govnih.gov The New Jersey Department of Health and Senior Services notes that community residents may be exposed to chemicals in the air over long periods. nj.gov
Occupational Exposure Scenarios in Industrial Settings
Workplace exposure represents a primary risk for individuals involved in the production and use of this compound. The compound was formerly used as a solvent and extractant and can be a by-product of propylene (B89431) oxide production. iarc.frnj.gov Occupational exposure can occur through inhalation of vapors and dermal contact. nih.gov Although no specific occupational exposure limits have been established by OSHA, safe work practices are strongly recommended. nj.gov Industrial settings with potential exposure include textile manufacturing, application of wood preservatives, and pesticide farming. nih.gov The National Institute for Occupational Safety and Health (NIOSH) recommends that this compound be treated as a potential occupational carcinogen.
Quantitative Risk Assessment Methodologies
Quantitative risk assessment for this compound involves the derivation of a Reference Dose (RfD) for non-carcinogenic effects and the use of hazard quotients and margins of exposure to characterize risk.
Reference Dose (RfD) Derivation and Associated Uncertainty Factors
The U.S. Environmental Protection Agency (EPA) has established an oral Reference Dose (RfD) for this compound. The RfD is an estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious noncancer health effects over a lifetime. epa.govcdc.gov The derivation of the RfD for this compound is based on studies observing non-cancer toxic effects. epa.gov It is important to note that RfDs are developed with uncertainty factors to account for interspecies and intraspecies differences in sensitivity. epa.gov
Hazard Quotient and Margin of Exposure Approaches for Non-Carcinogenic Effects
The Hazard Quotient (HQ) and Margin of Exposure (MOE) are used to evaluate the potential for non-carcinogenic health effects from exposure to this compound. The HQ is the ratio of the potential exposure to a substance to the level at which no adverse effects are expected. An HQ greater than 1 suggests that adverse non-cancer effects are possible. The MOE is the ratio of the no-observed-adverse-effect-level (NOAEL) from animal studies to the estimated human exposure. A sufficiently large MOE provides confidence that adverse health effects will not occur in the exposed population. These approaches are utilized in risk assessments to characterize the level of concern for non-carcinogenic outcomes based on estimated exposure levels. cdc.gov
Interactive Data Table: Exposure and Risk Assessment Parameters
| Parameter | Description | Value/Information |
| Primary Exposure Routes | The main ways humans can come into contact with the substance. | Ingestion of contaminated water, inhalation of vapors, occupational exposure. iarc.frnih.gov |
| Drinking Water Contamination | Presence of the substance in drinking water sources. | Detected in treated drinking water; considered a significant potential exposure source. regulations.gov |
| Inhalation Potential | Likelihood of breathing in the substance. | Volatilization is an important fate process; inhalation is a potential exposure route. regulations.gov |
| Occupational Exposure | Risk of exposure in the workplace. | Primarily in industries where it is produced or used as a solvent or by-product. iarc.frnj.govnih.gov |
| Oral Reference Dose (RfD) | Estimated daily oral exposure without appreciable risk of noncancer effects. | An oral RfD has been established by the U.S. EPA. epa.gov |
| Hazard Quotient (HQ) | A ratio to assess the potential for non-carcinogenic health effects. | Used to compare potential exposure to the reference dose. cdc.gov |
| Margin of Exposure (MOE) | A ratio to assess the safety margin for non-carcinogenic effects. | Compares the no-observed-adverse-effect-level to human exposure estimates. cdc.gov |
Aesthetic Impact Research in Drinking Water Quality
The presence of chemical compounds in drinking water, even at concentrations below established health advisory levels, can significantly impact its aesthetic quality, leading to consumer complaints and a loss of confidence in water utility providers. One such compound of concern is this compound (BCME), also known by its synonym 2,2'-dichlorodiisopropyl ether (DCIP). researchgate.netnih.gov This section delves into the research surrounding the aesthetic impact of BCME in drinking water, focusing on its odor characteristics, sensory perception, and the delicate balance between managing health risks and maintaining aesthetically pleasing water quality.
Odor Characterization and Sensory Perception Studies ("Solvent-like" Odor)
Sensory evaluation studies have been crucial in characterizing the odor profile of BCME in drinking water. These studies consistently describe the odor of BCME as "solvent-like". researchgate.netnih.gov This distinct chemical odor can be a source of concern for consumers, who may perceive it as an indication of contamination, even if the concentration of the compound is not considered a direct health threat.
A study investigating the odor characteristics of BCME in drinking water in China involved sensory analysis to determine its specific odor profile. researchgate.netnih.gov The research confirmed the "solvent-like" odor and highlighted that the presence of this compound, an industrial by-product, can lead to taste and odor (T&O) issues in drinking water. researchgate.netnih.gov The study further noted that a proportion of the population, specifically 6.1%, is sensitive to the odor of BCME. nih.gov This underscores the importance of considering the sensory perception of the general public in water quality management.
It is important to note that while BCME is described as having a "solvent-like" odor, another related compound, Bis(2-chloroethyl) ether, is characterized by a strong, unpleasant, or sometimes sweet, pleasant, or nauseating odor. nj.govnih.gov
Elucidation of Odor Thresholds in Aqueous and Atmospheric Phases
Determining the odor threshold concentration (OTC) of a compound is a critical step in assessing its potential to cause aesthetic issues in drinking water. The OTC is the minimum concentration of a substance that can be detected by the human sense of smell. For BCME, research has established distinct odor thresholds in both water and air.
A significant study reported the odor threshold of BCME to be 142.0 nanograms per liter (ng/L) in water and 34.8 ng/L in air. researchgate.netnih.gov Another source indicates an odor threshold concentration of 200 micrograms per liter (µg/L) for BCME in water. nih.govnoaa.gov The difference in these reported values may be attributed to variations in sensory analysis methodologies and the purity of the chemical used. For comparison, the related compound Bis(2-chloroethyl) ether has a reported odor threshold of 0.049 parts per million (ppm). nj.gov
The following table provides a summary of the reported odor thresholds for this compound:
| Phase | Odor Threshold Concentration |
| Water | 142.0 ng/L researchgate.netnih.gov |
| Water | 200 µg/L nih.govnoaa.gov |
| Air | 34.8 ng/L researchgate.netnih.gov |
These thresholds are crucial for water quality managers as they provide a benchmark for assessing the potential for odor complaints. If the concentration of BCME in drinking water approaches or exceeds these levels, it is likely to be detected by consumers.
Balancing Health Risk and Aesthetic Quality in Water Management
The presence of BCME in drinking water presents a classic challenge for water utilities: balancing the management of potential health risks with the provision of aesthetically pleasing water. While the health risks associated with low-level exposure to BCME through drinking water are considered to be low, the aesthetic impact can be significant. researchgate.netnih.gov
Research has shown that even when the concentration of BCME is far below the hazard quotient of 1, indicating a low health risk, the odor activity values can be high enough to cause noticeable odor issues. researchgate.netnih.gov This disparity highlights that regulatory standards based solely on health risks may not be sufficient to prevent consumer complaints related to taste and odor.
A multidimensional risk assessment integrating both health and aesthetic aspects is therefore essential for the effective management of BCME in drinking water. researchgate.netnih.gov This approach acknowledges that while the primary responsibility of water utilities is to provide safe drinking water, maintaining consumer satisfaction through aesthetically pleasing water is also a critical objective. The fact that conventional water treatment methods are often poor at removing BCME further emphasizes the need for source water protection to prevent its entry into drinking water supplies in the first place. researchgate.netnih.gov
Analytical Chemistry and Monitoring Strategies
Advanced Chromatographic and Spectrometric Techniques for Trace Analysis in Environmental Samples
Trace analysis of bis(2-chloro-1-methylethyl) ether in complex environmental samples like water, soil, and air relies heavily on the combination of powerful separation techniques with sensitive detection systems.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semivolatile organic compounds like this compound in environmental discharges. nih.gov The U.S. Environmental Protection Agency (EPA) has established methods, such as EPA Method 625, which are applicable for the analysis of this compound. nih.gov In this method, water samples are first subjected to liquid-liquid extraction with methylene (B1212753) chloride, followed by concentration of the extract. The concentrated extract is then injected into a GC-MS system for separation and detection. nih.gov
The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and enabling precise quantification. ekb.eg A high-throughput quantification method using gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) has also been utilized for the analysis of a wide range of odorants, including this compound, in raw and drinking water. researchgate.net
Table 1: Example GC-MS Parameters for Semivolatile Organic Compound Analysis (Based on EPA Method 625)
| Parameter | Specification |
| Column | 1.8 m x 2 mm ID glass column packed with 3% SP-2250 on Supelcoport (100/120 mesh) or equivalent |
| Carrier Gas | Helium at a flow rate of 30 ml/min |
| Injection Volume | 2 to 5 µL |
| Temperature Program | Isothermal at 50°C for 4 min, then programmed to increase |
| Detection | Mass Spectrometer |
| Source: EPA Method 625 nih.gov |
Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is highly effective for extracting volatile and semivolatile organic compounds from water samples prior to GC-MS analysis. diva-portal.org While specific applications for this compound are not extensively detailed in readily available literature, the principles of HS-SPME make it a suitable and advantageous method for its analysis. The technique combines sampling, extraction, and concentration into a single step. diva-portal.org
In HS-SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace above a water sample. diva-portal.org Volatile analytes, like this compound, partition from the water phase into the headspace, and then adsorb onto the fiber coating. After an equilibrium period, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com The selection of the fiber coating is crucial and depends on the polarity and volatility of the target analyte. diva-portal.org
The efficiency of the HS-SPME process is influenced by several factors, as demonstrated in studies of other water contaminants like methyl tert-butyl ether (MTBE). nih.gov
Table 2: Key Parameters for HS-SPME Method Optimization
| Parameter | Description | Potential Influence on Extraction |
| Fiber Coating | The type of polymer on the fiber (e.g., PDMS, DVB/CAR/PDMS). | Selectivity and capacity for the target analyte. diva-portal.org |
| Extraction Temperature | The temperature at which the sample is heated during extraction. | Affects the vapor pressure of the analyte, influencing its partitioning into the headspace. diva-portal.orgmdpi.com |
| Extraction Time | The duration the fiber is exposed to the headspace. | Determines how close to equilibrium the system gets. mdpi.com |
| Sample Volume & Agitation | The amount of sample and whether it is stirred or agitated. | Affects the rate of mass transfer of the analyte from the liquid to the headspace. mdpi.com |
| Matrix Effects | The presence of other compounds (e.g., salts, organic matter). | Can enhance or suppress the extraction efficiency of the target analyte. nih.gov |
Method Validation and Quality Assurance Protocols in Environmental Monitoring
To ensure the reliability and legal defensibility of environmental data, stringent method validation and quality assurance (QA) protocols are essential. Any laboratory analyzing for this compound must operate under a formal quality assurance program. epa.gov
Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Selectivity/Specificity: The ability of the method to distinguish the analyte from other substances in the sample matrix.
Linearity and Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or spiked samples.
Precision: The degree of agreement among a series of individual measurements, typically expressed as relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Quality assurance protocols are the routine actions that ensure the data produced are of known and documented quality. These include:
Analysis of Method Blanks: An analyte-free matrix is carried through the entire analytical process to check for contamination. epa.gov
Matrix Spikes/Matrix Spike Duplicates: A known amount of the analyte is added to a sample to assess matrix interference and method performance. epa.gov
Calibration Checks: Regular analysis of calibration standards to ensure the instrument remains calibrated. epa.gov
Documentation: Maintaining comprehensive records of sample collection, storage, analysis, and all QA/QC data. epa.gov
Development of Biomonitoring Approaches for Exposure Assessment
Biomonitoring involves measuring a chemical or its metabolites in biological specimens (e.g., blood, urine, tissues) to assess human exposure. For this compound, the development of specific biomonitoring approaches for routine human exposure assessment appears limited.
Studies in experimental animals provide some insight into the compound's fate in the body, which is a prerequisite for developing biomonitoring methods. In rats given a single oral dose, peak blood levels of radioactivity were observed approximately 2 to 4 hours after administration. iarc.fr The compound was eliminated with a half-life of about two days in rats, while in rhesus monkeys, a two-phase elimination was observed with half-lives of 5 hours and two days. iarc.fr A significant portion of the administered dose was excreted in the urine of rats, suggesting that urine could be a potential matrix for biomonitoring. iarc.fr
However, there is a lack of data on human metabolism and excretion of this compound. iarc.fr No specific biomarkers of exposure have been established for humans. Current medical surveillance recommendations for individuals with suspected overexposure are non-specific and focus on monitoring for general organ damage, such as liver and kidney function tests, rather than quantifying the chemical itself. nj.gov The development of sensitive and specific analytical methods to detect this compound or its unique metabolites in human samples would be a necessary step for creating effective biomonitoring strategies.
Environmental Remediation and Water Treatment Technologies
Efficacy of Conventional Water Treatment Processes for Bis(2-chloro-1-methylethyl) ether Removal
Conventional water treatment processes, which typically include coagulation, flocculation, sedimentation, and filtration, have shown limited effectiveness in removing this compound from water. researchgate.net Studies have indicated that BCMEE can be detected at comparable concentrations in both raw and finished waters from drinking water treatment plants employing these standard methods. researchgate.net This poor removal is a significant concern, as it means the contaminant can persist through the treatment train and be present in drinking water. researchgate.net The chemical's properties contribute to its persistence, highlighting the need for more advanced treatment solutions to ensure its removal.
Advanced Oxidation and Biological Treatment Systems
Given the limitations of conventional treatment, advanced oxidation processes (AOPs) and biological treatment systems have been investigated for their potential to remove recalcitrant organic compounds like this compound.
The combination of ozonation followed by biological activated carbon (O3-BAC) is an advanced treatment method effective for removing a wide range of organic contaminants. pinnacleozone.comvu.edu.au Ozone, a powerful oxidant, breaks down complex organic molecules into smaller, more biodegradable compounds. vu.edu.au The subsequent BAC filter then removes these smaller compounds through a combination of adsorption and microbial degradation. pinnacleozone.comvu.edu.au
This integrated system offers several benefits, including the oxidation of persistent organics and disinfection. pinnacleozone.com While direct studies detailing the removal efficiency of O3-BAC specifically for BCMEE are limited, research on similar "septic odor" causing compounds suggests that while O3-BAC is highly effective for many odorants, additional steps like sand filtration and chlorination might be necessary for complete removal of compounds in this category. researchgate.net The O3-BAC process is recognized for its ability to reduce dissolved organic carbon, improve water aesthetics, and remove many trace organic chemicals by over 90%. vu.edu.au The application of O3-BAC in potable reuse facilities has demonstrated significant cost and energy savings compared to other advanced treatment trains like reverse osmosis. researchgate.net
Table 1: Performance of O3-BAC and Other Treatment Processes on Related Contaminants
| Treatment Process | Contaminant Type | Reported Removal Efficiency | Source |
|---|---|---|---|
| O3-BAC | Musty Odorants (Geosmin, 2-MIB) | Effective Removal | researchgate.net |
| O3-BAC | Septic Odorants (e.g., DCIP) | Partial Removal; may require further treatment | researchgate.net |
| O3-BAC | Trace Organic Chemicals (General) | >90% | vu.edu.au |
| O3-BAC | Dissolved Organic Carbon (DOC) | ~50% | vu.edu.au |
| BAC (alone) | Fipronil, Imidacloprid | >80% | rsc.org |
| BAC (alone) | Sulfamethoxazole | 7% | rsc.org |
Bioremediation presents a potentially crucial pathway for the environmental fate of this compound. Studies have shown that biodegradation can be a significant process for its destruction in water. cdc.gov For instance, laboratory research has demonstrated that certain microorganisms can degrade BCMEE. One study identified a bacterial strain, Rhodococcus sp. strain DTB, that is capable of using the compound as its sole source of carbon and energy. researchgate.net The degradation mechanism involves an initial scission of the ether bond, followed by the formation of intermediates like 1-chloro-2-propanol (B90593) and chloroacetone. researchgate.net
Further research has explored microbiological treatment in continuous bioreactors, comparing its efficacy to other methods. xhost.roresearchgate.net While biodegradation in natural surface waters might be slower than in controlled laboratory settings, it can still lead to significant destruction of the compound over time. cdc.gov
Beyond O3-BAC, other physico-chemical treatment methods have been explored for the removal of this compound.
Adsorption: Activated carbon is a well-known adsorbent for a variety of organic compounds. For BCMEE, the absorbability onto activated carbon has been quantified at 0.20 grams of the chemical per gram of carbon. nih.gov Treatment systems combining conventional methods with activated carbon have been shown to be effective. nih.gov
Chemical Oxidation & Sonodegradation: Advanced oxidation can also be achieved using methods like ultrasonic irradiation (sonodegradation). Studies have investigated the potential of using ultrasound to remove BCMEE from aqueous solutions. xhost.roresearchgate.net Research has shown that sonochemical conversion can be superior to biological treatment under certain conditions. xhost.roresearchgate.net The destruction of the ether primarily occurs near the ultrasound source, and the process can be enhanced by bubbling air into the solution. xhost.roresearchgate.net
Source Control Strategies for Industrial Discharges to Prevent Environmental Contamination
Given that a primary source of this compound in the environment is its formation as a by-product in industrial manufacturing, source control is a critical strategy for preventing contamination. nih.govca.govresearchgate.net This compound has been identified in industrial wastewater, and its presence in drinking water sources highlights the need for stringent control of industrial discharges. researchgate.netnj.gov
Effective source control strategies involve implementing process modifications and on-site wastewater treatment at industrial facilities that produce propylene (B89431) oxide and propylene glycol to minimize the formation and release of BCMEE. xhost.ro This approach is crucial because once the compound enters water systems, its removal can be challenging and costly for downstream drinking water treatment plants. researchgate.net Preventing the pollutant from entering source waters in the first place is the most effective way to protect public health and the environment. researchgate.net This can be achieved through a combination of regulatory oversight, adoption of cleaner production technologies, and robust on-site wastewater management at industrial sites. nj.gov
Regulatory Frameworks and Policy Implications
National and International Regulatory Designations
Bis(2-chloro-1-methylethyl) ether is recognized by several national and international bodies due to its potential health risks. The U.S. Environmental Protection Agency (EPA) has classified it as a priority pollutant under the Clean Water Act. regulations.govca.gov This designation arose from some initial confusion where the name "bis(2-chloroisopropyl) ether" was used, which could refer to two different chemicals. However, the EPA clarified that the intended priority pollutant was indeed this compound (CASRN 108-60-1), based on the toxicity data used in their assessments. regulations.govregulations.gov
In California, the technical-grade formulation of this compound is listed under Proposition 65 as a chemical known to the state to cause cancer. ca.govca.govepa.govcreativesafetysupply.com This listing was based on evidence of carcinogenicity in animal studies, specifically the development of lung and liver tumors in mice. ca.gov
On an international level, the International Agency for Research on Cancer (IARC) has evaluated this compound and classified it as a Group 3 carcinogen. inchem.orgiarc.frnih.gov This classification indicates that the chemical is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and a lack of data in humans. inchem.orgiarc.frnih.gov
Regulatory Designations for this compound регулаторни-десигнации
| Agency | Designation | Classification |
|---|---|---|
| U.S. Environmental Protection Agency (EPA) | Priority Pollutant | - |
| California Office of Environmental Health Hazard Assessment (OEHHA) | Proposition 65 | Known to cause cancer |
| International Agency for Research on Cancer (IARC) | Carcinogen Classification | Group 3 (Not classifiable as to its carcinogenicity to humans) |
Absence of Specific Regulatory Standards and Guidelines
Despite its recognition as a potential hazard, there is a notable lack of specific regulatory standards for this compound in key areas of public health protection. For instance, it is not regulated under the Safe Drinking Water Act (SDWA), meaning there is no established Maximum Contaminant Level (MCL) or Maximum Contaminant Level Goal (MCLG) for this chemical in public drinking water systems. regulations.govcongress.gov The EPA has, however, established a lifetime health advisory for it. epa.gov
Similarly, in the context of workplace safety, no specific occupational exposure limits have been established by the Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH). nj.gov The New Jersey Department of Health and Senior Services notes that this absence of a limit does not imply the substance is harmless and that safe work practices should always be followed. nj.gov
Status of Key Regulatory Standards for this compound регулаторни-стандарди
| Regulatory Standard | Status | Issuing Authority |
|---|---|---|
| Maximum Contaminant Level (MCL) | Not Established | U.S. EPA (under the Safe Drinking Water Act) |
| Occupational Exposure Limit (OEL) | Not Established | OSHA/NIOSH |
Implications for Environmental Protection and Public Health Policy Development
The absence of binding federal standards for this compound in drinking water and occupational settings has significant implications for environmental protection and public health. Without an MCL, there are no federal requirements for public water systems to regularly monitor for or treat this contaminant, even though it has been detected in treated drinking water. regulations.gov This places the onus on state and local authorities to establish their own guidelines or regulations, which can lead to inconsistencies in public health protection across different regions.
The lack of occupational exposure limits means there is no legal benchmark for safe levels of exposure in the workplace. nj.gov This can make it challenging for employers to implement appropriate safety measures and for workers to understand the potential risks associated with their exposure. The New Jersey Department of Health and Senior Services emphasizes that exposure to hazardous substances should be routinely evaluated, even in the absence of established limits. nj.gov
Future Research Directions for Regulatory Support and Data Gap Filling
To strengthen the regulatory framework for this compound, further research is needed to fill critical data gaps. A key area for future investigation is its carcinogenicity in humans, as the current IARC classification reflects a lack of sufficient data. inchem.orgiarc.frnih.gov Epidemiological studies of populations with potential exposure could provide valuable insights.
More comprehensive data on the occurrence of this compound in drinking water sources nationwide would be beneficial for assessing the extent of public exposure and determining the need for a national drinking water standard. regulations.gov Additionally, research into the long-term health effects of low-level exposure is crucial for developing health-protective guidelines.
For occupational health, studies are needed to determine appropriate exposure limits and to evaluate the effectiveness of different types of personal protective equipment. nj.gov The New Jersey Department of Health and Senior Services also notes that the compound has not been adequately evaluated for its potential to cause brain or nerve damage with repeated exposure or for its effects on reproduction. nj.gov Filling these data gaps will be essential for the development of evidence-based policies that adequately protect public health and the environment.
Q & A
Q. What analytical methods are recommended for detecting Bis(2-chloro-1-methylethyl) ether in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is the primary method for detecting trace levels of this compound in environmental matrices. Key parameters include:
- Column selection : Use a fused-silica capillary column (e.g., DB-5MS) for optimal separation.
- Sample preparation : Liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) for aqueous samples.
- Detection limits : Achievable detection limits of 0.1–1 µg/L in water samples .
- Confirmation : Match mass spectra with NIST reference libraries (e.g., m/z 171 for molecular ion) .
Q. What safety protocols are essential for laboratory handling of this compound?
Methodological Answer:
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity and local exhaust ventilation to minimize vapor exposure .
- PPE : Wear solvent-resistant gloves (e.g., Tychem® BR/LV) and safety goggles. Avoid latex gloves due to permeation risks .
- Contingency planning : Equip labs with spill kits containing inert absorbents (e.g., vermiculite) and ensure emergency eyewash stations are accessible .
Q. How should this compound be stored to prevent hazards?
Methodological Answer:
- Container : Store in amber glass bottles with PTFE-lined caps to avoid reaction with metals or epoxy coatings .
- Conditions : Keep in a cool (<25°C), well-ventilated area away from oxidizers (e.g., peroxides) and strong acids. Monitor for peroxide formation if stored >6 months .
- Incompatibilities : Segregate from oxygen sources and avoid contact with aluminum or magnesium alloys .
Q. What acute toxic effects are documented in animal studies?
Methodological Answer:
- Inhalation exposure (rats) : LC₅₀ of 4,500 mg/m³ over 4 hours, causing respiratory distress and pulmonary edema .
- Dermal exposure (rabbits) : LD₅₀ of 1,420 mg/kg, with symptoms including erythema, necrosis, and systemic liver/kidney damage .
- Oral toxicity (mice) : LD₅₀ of 320 mg/kg, inducing gastrointestinal hemorrhage and CNS depression .
Advanced Research Questions
Q. How do carcinogenicity findings in mice and rats differ, and how should researchers design studies to resolve discrepancies?
Methodological Answer:
- Contradictory evidence :
- Study design recommendations :
- Species selection : Use multiple rodent models (e.g., Swiss-Webster mice, Fischer 344 rats) to assess interspecies variability.
- Dosing regimen : Administer via inhalation or dermal routes to mimic occupational exposure pathways .
- Endpoint analysis : Include histopathological evaluation of lung, liver, and kidney tissues at 18–24 months post-exposure .
Q. Table 1: Carcinogenicity Data Comparison
| Species | Tumor Type | TD₅₀ (mg/kg/day) | Study Duration | Reference |
|---|---|---|---|---|
| Mouse | Lung adenomas | 311 | 24 months | |
| Rat | No tumors | N/A | 24 months |
Q. What methodological considerations are critical for assessing environmental biodegradation of this compound?
Methodological Answer:
- Aerobic biodegradation :
- Experimental variables :
Q. How can researchers reconcile conflicting genotoxicity data from Salmonella assays vs. Drosophila studies?
Methodological Answer:
- Salmonella typhimurium (Ames test) : Positive mutagenicity in TA100 strain without metabolic activation .
- Drosophila melanogaster : No sex-linked recessive lethal mutations observed .
- Resolution strategies :
- Metabolic activation : Include S9 liver homogenate in Ames tests to assess pro-mutagenic potential.
- Endpoint specificity : Use comet assays or micronucleus tests in mammalian cells to evaluate chromosomal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
